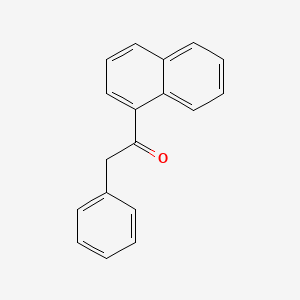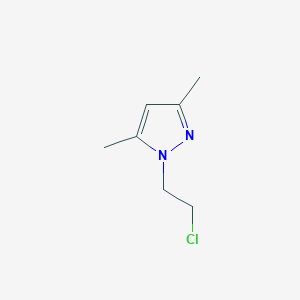
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Descripción general
Descripción
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole, also known as CPD-1, is a synthetic compound that has been widely studied due to its potential applications in the fields of biochemistry, physiology, and pharmacology. CPD-1 is a small molecule that has been characterized by its low molecular weight and its ability to form hydrogen bonds with other molecules. It is a member of the pyrazole family and is composed of a cyclic ring structure with two nitrogen atoms and one chlorine atom. CPD-1 has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes, the regulation of gene expression, and the modulation of cell signaling pathways.
Aplicaciones Científicas De Investigación
Brain Tumor Therapy
A significant application of a derivative of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, specifically 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (LUM), has been studied in the context of brain tumor therapy. Researchers have investigated the use of host-guest coupling with a nanocarrier called graphyne (GPH) to enhance the bioavailability of LUM for treating brain tumors. This approach involves studying the electronic, geometric, and excited-state properties of the materials and the complex formed between GPH and LUM. The focus is on ensuring stability, effective interaction, and efficient drug release at the target site. This research is notable for its use of density functional theory (DFT) and various analytical methods like UV-visible examination and Reduced Density Gradient (RDG) isosurfaces analysis.
Antimicrobial Applications
Another significant application is in the development of antimicrobial agents. A related compound, quaternized poly[bis(2-chloroethyl)ether-alt-1,3-bis[3-(dimethylamino)propyl]urea], has been evaluated for its effectiveness against various pathogenic and multi-drug resistant bacteria. This polymer, which includes quaternary ammonium groups, has been shown to be highly active against both gram-positive and gram-negative bacteria, as well as viruses, fungi, and algae. Its mechanism involves disrupting the bacterial cytoplasmic membrane and fungal plasma membrane. This compound has also been used as a conditioning agent in skin and hair care products, combining antimicrobial properties with consumer product applications.
Mecanismo De Acción
Target of Action
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is an alkylating agent . Its primary targets are DNA molecules, specifically the DNA base guanine . Alkylating agents like this compound are capable of covalently modifying DNA, which can disrupt the normal function and replication of the DNA .
Mode of Action
The compound interacts with its targets (DNA molecules) by attaching alkyl groups to the DNA bases . This results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA . It also causes DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription .
Biochemical Pathways
The compound affects the polyamine metabolic pathway . Polyamines are important molecules governing cell proliferation, survival, and apoptosis . The compound’s action can lead to changes in these processes, potentially leading to cell death or altered cell function .
Pharmacokinetics
The pharmacokinetics of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole involves its uptake, distribution, and tissue/plasma partition ratios in various organs . The compound shows greater uptake and distribution in certain tissues such as fat, liver, and brain . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its effectiveness .
Result of Action
The result of the compound’s action is the disruption of normal cell function and potentially cell death . By damaging DNA and preventing its normal function and replication, the compound can lead to the death of cancer cells . This makes it a potential candidate for use in cancer chemotherapy .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, in a study where freshwater fish were exposed to a similar compound, tris(2-chloroethyl) phosphate (TCEP), it was found that the compound’s effects were influenced by the concentration of the compound in the environment . The compound’s effects can also be influenced by the presence of other chemicals in the environment .
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGHDGBFXNKMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360760 | |
| Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
CAS RN |
38460-08-1 | |
| Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

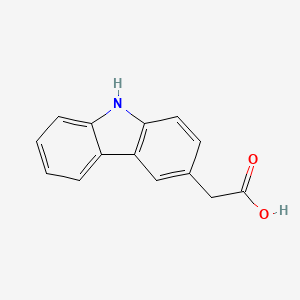

![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)
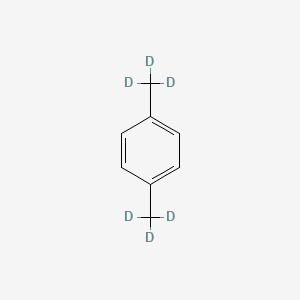
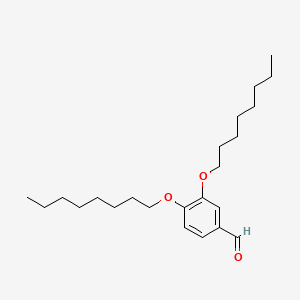
![5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1607587.png)

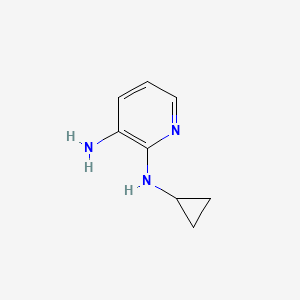
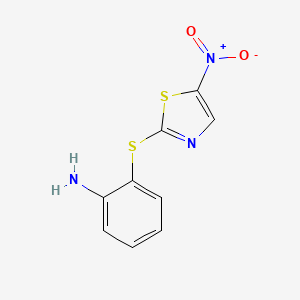

![4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1607597.png)
![1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone](/img/structure/B1607598.png)

